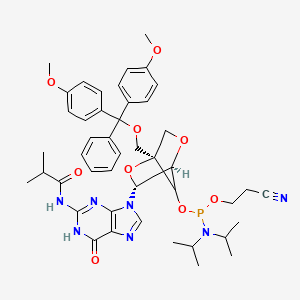

DMT-locG(ib) Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C45H54N7O9P |

|---|---|

Poids moléculaire |

867.9 g/mol |

Nom IUPAC |

N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38?,42+,44+,62?/m0/s1 |

Clé InChI |

UUBFSNDSLDOIDQ-GTXKTLGCSA-N |

SMILES isomérique |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |

SMILES canonique |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DMT-locG(ib) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-locG(ib) Phosphoramidite (B1245037) is a specialized chemical building block essential for the synthesis of modified oligonucleotides. It belongs to the class of nucleoside phosphoramidites, which are the cornerstone of modern solid-phase oligonucleotide synthesis.[1] This particular phosphoramidite is a derivative of deoxyguanosine that incorporates a Locked Nucleic Acid (LNA) modification, denoted by "locG," an isobutyryl ("ib") protecting group on the guanine (B1146940) base, and a 5'-O-dimethoxytrityl ("DMT") group.

The LNA modification, a key feature of this reagent, involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[2][3] This bridge "locks" the sugar moiety into a rigid C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes.[2] This structural constraint pre-organizes the oligonucleotide backbone for hybridization, leading to significantly enhanced binding affinity and specificity for complementary DNA and RNA targets.[2] Consequently, oligonucleotides incorporating locG residues exhibit superior thermal stability and resistance to nuclease degradation, properties that are highly desirable in therapeutic and diagnostic applications.[2][4]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of DMT-locG(ib) Phosphoramidite, with a focus on its use in the development of antisense oligonucleotides.

Chemical Structure and Properties

The chemical structure of this compound is defined by several key functional groups that enable its use in automated oligonucleotide synthesis:

-

Locked Guanosine (B1672433) (locG): The core of the molecule is a guanosine nucleoside featuring a 2'-O, 4'-C-methylene bridge. This bicyclic structure confers the unique properties of LNA.

-

5'-O-Dimethoxytrityl (DMT) group: This bulky acid-labile group protects the 5'-hydroxyl function of the nucleoside. Its removal in a controlled, stepwise manner is essential for the directional 3' to 5' synthesis of oligonucleotides.[5] The release of the DMT cation upon acid treatment also provides a convenient method for real-time monitoring of coupling efficiency during synthesis.[5]

-

Isobutyryl (ib) group: This acyl group protects the exocyclic amine of the guanine base, preventing unwanted side reactions during the synthesis cycle.

-

3'-Phosphoramidite group: This reactive moiety, typically a diisopropylamino phosphine (B1218219) further protected with a 2-cyanoethyl group, enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.[1]

A visual representation of the core LNA guanosine structure is provided by vendors such as MedChemExpress and Sigma-Aldrich.[6][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄₅H₅₄N₇O₉P | |

| Molecular Weight | 867.93 g/mol | |

| CAS Number | 206055-77-8 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [3] |

| Storage Conditions | -20°C under an inert atmosphere |

Quantitative Data on LNA-Modified Oligonucleotides

The incorporation of locG units into an oligonucleotide dramatically alters its biophysical properties. The following tables summarize key quantitative data derived from studies on LNA-containing oligonucleotides.

Table 2: Impact of LNA Incorporation on Duplex Thermal Stability (Tₘ)

| Duplex Type | Tₘ Increase per LNA Monomer | Reference(s) |

| LNA-DNA | +2 to +6 °C | [2] |

| LNA-RNA | +3 to +9.6 °C | [2][8] |

| Notes: The Tₘ increase is sequence-dependent and the effect is most pronounced for shorter oligonucleotides. The position of the LNA monomer within the sequence also influences the overall Tₘ. |

Table 3: Nuclease Resistance of LNA-Modified Oligonucleotides

| Nuclease Type | Effect of LNA Modification | Reference(s) |

| 3'-Exonucleases | High resistance, especially when LNA is placed at the 3'-terminus or penultimate position. | [2][4] |

| Endonucleases | Increased resistance compared to unmodified DNA and RNA. | [2][4] |

| Notes: The degree of nuclease resistance is dependent on the number and position of LNA modifications, as well as the type of internucleotide linkages (e.g., phosphorothioate (B77711) bonds further enhance stability). |

Table 4: Coupling Efficiency Considerations for LNA Phosphoramidites

| Parameter | Standard DNA Phosphoramidites | LNA Phosphoramidites | Reference(s) |

| Typical Coupling Time | ~30 seconds | 180 - 250 seconds | [3] |

| Typical Oxidation Time | ~15-30 seconds | ~45 seconds | [3] |

| Coupling Efficiency | >99% | Generally high, but can be slightly lower than standard amidites due to steric hindrance. Optimization of coupling time and activator is key. | [3][9] |

| Notes: LNA phosphoramidites are more sterically hindered than their DNA counterparts, necessitating longer reaction times to achieve high coupling efficiencies. |

Experimental Protocols

The synthesis of oligonucleotides containing locG residues follows the standard phosphoramidite solid-phase synthesis cycle. However, modifications to the standard protocol are required to accommodate the unique properties of LNA phosphoramidites.

General Protocol for Solid-Phase Synthesis of LNA-Containing Oligonucleotides

This protocol assumes the use of an automated DNA/RNA synthesizer.

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Ensure all other reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and anhydrous.

-

-

Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each monomer addition.

-

Step 1: Deblocking (Detritylation)

-

The 5'-DMT group of the nucleotide attached to the solid support is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group for the next coupling reaction.

-

-

Step 2: Coupling

-

The this compound solution is delivered to the synthesis column along with an activator (e.g., 5-ethylthio-1H-tetrazole or 4,5-dicyanoimidazole).

-

Crucially, the coupling time must be extended compared to standard DNA phosphoramidites. A coupling time of 3 to 5 minutes (180-300 seconds) is generally recommended to ensure high coupling efficiency due to the steric bulk of the LNA monomer.[3][10]

-

-

Step 3: Capping

-

Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of failure sequences (n-1 mers).

-

-

Step 4: Oxidation

-

The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

-

The oxidation time should also be extended to approximately 45 seconds to ensure complete conversion.[3]

-

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (cyanoethyl from the phosphate backbone and isobutyryl from the guanine base) are removed.

-

This is typically achieved by treating the solid support with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55°C) for several hours. Standard deprotection protocols are generally effective.[9]

-

-

Purification:

-

The crude oligonucleotide product is purified to remove truncated sequences and other impurities.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used, and purification can be performed with the final 5'-DMT group attached ("DMT-on") to aid in separation. The DMT group is then removed post-purification with an acid treatment.

-

Anion-exchange HPLC (AEX-HPLC) is another effective method for purifying LNA-containing oligonucleotides.

-

Applications in Drug Development: Antisense Technology

The enhanced binding affinity and nuclease resistance of LNA-modified oligonucleotides make them powerful tools in drug development, particularly for antisense therapies.[11] Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target via Watson-Crick base pairing.[11] This binding event can modulate the function of the target RNA, ultimately altering protein expression.

Mechanism of Action: RNase H-Mediated Degradation

One of the primary mechanisms of action for LNA-based ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[11][] To achieve this, ASOs are often designed as "gapmers." A gapmer consists of a central block of DNA or phosphorothioate DNA monomers, which is flanked by "wings" of LNA-modified nucleotides.[11]

The LNA "wings" provide high binding affinity to the target mRNA and protect the ASO from nuclease degradation. The central DNA "gap" is necessary because RNase H recognizes and cleaves the RNA strand only within a DNA-RNA hybrid region. Uniformly LNA-modified oligonucleotides do not support RNase H activity.

Mandatory Visualizations

Logical Relationships and Workflows

Caption: Automated solid-phase synthesis cycle for incorporating this compound.

Caption: RNase H-mediated mechanism of action for LNA gapmer antisense oligonucleotides.

Caption: A simplified workflow for the development of an LNA-based antisense therapeutic.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 3. glenresearch.com [glenresearch.com]

- 4. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Therapeutic and Diagnostic Oligonucleotides: A Technical Guide to Locked Nucleic Acid (LNA) Guanosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core properties of Locked Nucleic Acid (LNA) guanosine (B1672433) phosphoramidite (B1245037), a pivotal building block in the synthesis of modified oligonucleotides for advanced therapeutic and diagnostic applications. This document provides a comprehensive overview of its chemical characteristics, thermodynamic properties, and practical applications, supported by detailed experimental protocols and data presented for clear interpretation.

Introduction to Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][] This bridge "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form RNA helices.[1][3] This structural constraint pre-organizes the phosphate (B84403) backbone, leading to several advantageous properties when LNA monomers, such as LNA guanosine, are incorporated into DNA or RNA oligonucleotides.

The dimethylformamidine (dmf) protected LNA guanosine phosphoramidite (dmf-G-LNA-CE Phosphoramidite) is the standard reagent used in automated solid-phase oligonucleotide synthesis.[4][5]

Chemical Structure of dmf-G-LNA-CE Phosphoramidite:

-

Systematic Name: 5'-Dimethoxytrityl-N-dimethylformamidine-(2'-O, 4'-C methylene)-Guanosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[4]

-

Molecular Weight: 852.93 g/mol [4]

Core Properties of LNA Guanosine

The incorporation of LNA guanosine into an oligonucleotide dramatically enhances its biophysical and biochemical properties.

Thermodynamic Stability and Binding Affinity

Oligonucleotides containing LNA guanosine exhibit unprecedented thermal stability when hybridized to complementary DNA and RNA strands.[4] This increased stability is quantified by a significant increase in the melting temperature (Tm) of the duplex.

| Property | Value | Reference |

| Tm increase per LNA modification (vs. DNA/DNA) | 2-6 °C | [9] |

| Tm increase per LNA modification (vs. DNA/RNA) | 3-9.6 °C | [9][10] |

This enhanced affinity allows for the design of shorter oligonucleotides for various applications while maintaining strong and specific binding.[9] The thermodynamic basis for this increased stability lies in a more favorable enthalpy of hybridization, likely due to improved base stacking, and a less unfavorable entropy change upon duplex formation due to the pre-organized structure of the LNA backbone.[11]

The following table summarizes the nearest-neighbor thermodynamic parameters for the formation of LNA-DNA duplexes. These values can be used to predict the stability of oligonucleotides containing LNA guanosine.

Table 1: Nearest-Neighbor Thermodynamic Parameters for LNA-DNA Duplex Formation (1 M NaCl) [11]

| Nearest-Neighbor (5' to 3') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| LNA-G / DNA-C | |||

| d(AGL)/d(CT) | -9.9 | -24.4 | -2.7 |

| d(CGL)/d(CG) | -12.9 | -32.6 | -3.2 |

| d(GGL)/d(CC) | -11.5 | -28.0 | -3.2 |

| d(TGL)/d(CA) | -9.9 | -24.7 | -2.6 |

| DNA-G / LNA-C | |||

| d(GAL)/d(TC) | -8.1 | -20.9 | -1.9 |

| d(GCL)/d(GC) | -10.9 | -26.5 | -3.0 |

| d(GGL)/d(CC) | -11.5 | -28.0 | -3.2 |

| d(GTL)/d(AC) | -7.5 | -18.7 | -1.9 |

GL represents an LNA guanosine residue. Data extracted from studies on singly incorporated LNA monomers.

Nuclease Resistance

LNA-modified oligonucleotides demonstrate significantly enhanced resistance to degradation by various nucleases compared to unmodified DNA and RNA.[9][12] The locked ribose conformation sterically hinders the approach of nucleolytic enzymes. Full phosphorothioate (B77711) backbones in conjunction with LNA modifications can further increase this resistance, making these oligonucleotides highly stable in cellular environments and in vivo.[13]

Specificity and Mismatch Discrimination

The high binding affinity of LNA-containing oligonucleotides also leads to excellent mismatch discrimination.[4] Even a single nucleotide mismatch between an LNA-modified probe and its target can result in a large decrease in Tm (ΔTm), making LNA oligonucleotides superior tools for applications requiring high specificity, such as single nucleotide polymorphism (SNP) detection.[14]

Experimental Protocols

Synthesis of LNA Guanosine-Containing Oligonucleotides

The synthesis of oligonucleotides containing LNA guanosine is performed on an automated solid-phase DNA synthesizer using standard phosphoramidite chemistry, with minor modifications to the standard protocols.[15][16] The dmf-G-LNA-CE phosphoramidite is commercially available from several suppliers.[4][5][6][7][8][16][17][18]

Materials:

-

dmf-G-LNA-CE Phosphoramidite (stored at -20°C under an inert atmosphere)[6]

-

Standard DNA, RNA, or other modified phosphoramidites

-

Solid support (e.g., Controlled Pore Glass - CPG)

-

Standard synthesis reagents:

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))[19]

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (e.g., Iodine in THF/Water/Pyridine)

-

Anhydrous acetonitrile

-

Protocol for Automated Synthesis (General Cycle):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The LNA guanosine phosphoramidite, pre-activated with the activator solution, is coupled to the free 5'-hydroxyl group. A longer coupling time of approximately 3 minutes is recommended for LNA phosphoramidites compared to standard DNA amidites.[15][20]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage. A prolonged oxidation time (e.g., 3-fold longer than for DNA) is recommended for optimal performance.[15][20]

-

Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection and Purification

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)[20][21][22]

-

Nuclease-free water

-

Buffer for final resuspension (e.g., TE buffer)

Protocol:

-

Cleavage and Deprotection: The solid support is treated with AMA solution at 65°C for 10-15 minutes.[21][22] This cleaves the oligonucleotide from the support and removes the dmf protecting group from the guanine (B1146940) base and the cyanoethyl groups from the phosphates.

-

Evaporation: The AMA solution is evaporated to dryness.

-

Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.

-

Desalting: The purified oligonucleotide is desalted.

-

Quantification and Storage: The final product is quantified by UV spectrophotometry at 260 nm and stored at -20°C.

Nuclease Resistance Assay

This protocol provides a general method to assess the stability of LNA-containing oligonucleotides in the presence of nucleases.

Materials:

-

LNA-modified and unmodified control oligonucleotides

-

3'-exonuclease (e.g., Snake Venom Phosphodiesterase) or serum

-

Reaction buffer

-

Stop solution (e.g., EDTA-containing loading dye)

-

Polyacrylamide gel and electrophoresis apparatus

-

Gel imaging system

Protocol:

-

Reaction Setup: Incubate a defined amount of the LNA-modified and control oligonucleotides with the nuclease or serum in the appropriate reaction buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: The reaction in each aliquot is stopped by adding the stop solution.

-

Analysis: The samples are analyzed by denaturing PAGE.

-

Visualization: The gel is stained (e.g., with SYBR Gold) and imaged. The percentage of intact oligonucleotide at each time point is quantified.

RNase H Cleavage Assay

This assay is used to determine the ability of an LNA-DNA gapmer to induce RNase H-mediated cleavage of a target RNA.

Materials:

-

LNA-DNA gapmer oligonucleotide

-

Target RNA (e.g., in vitro transcribed and purified)

-

RNase H enzyme (e.g., human or E. coli)

-

RNase H reaction buffer (containing MgCl₂)

-

Stop solution (e.g., EDTA-containing loading dye)

-

Denaturing polyacrylamide gel and electrophoresis apparatus

-

Gel imaging system

Protocol:

-

Annealing: The LNA-DNA gapmer and the target RNA are annealed by heating to 90°C for 2 minutes and then slowly cooling to room temperature.

-

Reaction Initiation: The RNase H enzyme is added to the annealed duplex in the reaction buffer to initiate cleavage. The reaction is incubated at 37°C.

-

Time Points: Aliquots are taken at different time points.

-

Quenching: The reaction is stopped by the addition of the stop solution.

-

Analysis: The cleavage products are separated by denaturing PAGE.

-

Visualization and Quantification: The gel is imaged, and the percentage of cleaved RNA is quantified.

Applications in Research and Drug Development

The unique properties of LNA guanosine make it a valuable component in oligonucleotides for a range of applications.

Antisense Oligonucleotides

LNA-based antisense oligonucleotides (ASOs), particularly in a "gapmer" design, are potent inhibitors of gene expression.[13] In a gapmer, a central block of DNA or phosphorothioate DNA monomers is flanked by LNA-modified wings. The LNA wings provide high binding affinity to the target mRNA and nuclease resistance, while the central DNA gap is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target mRNA degradation.[13][19]

References

- 1. glenresearch.com [glenresearch.com]

- 3. akonscientific.com [akonscientific.com]

- 4. glenresearch.com [glenresearch.com]

- 5. LNA-G (DMF) Phosphoroamidite - NIELS CLAUSON-KAAS A/S [nck.dk]

- 6. LNA-guanosine 3'-CE phosphoramidite, 709641-79-2 | BroadPharm [broadpharm.com]

- 7. polyorginc.com [polyorginc.com]

- 8. LNA-guanosine 3'-CE phosphoramidite | 709641-79-2 | NL165557 [biosynth.com]

- 9. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 10. Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. qiagen.com [qiagen.com]

- 14. SNP Detection [qiagen.com]

- 15. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 16. LNA Phosphoramidites [qiagen.com]

- 17. LNA-G(dmf)-CE Phosphoramidite 1g - LGC Biosearch [bioscience.co.uk]

- 18. glenresearch.com [glenresearch.com]

- 19. glenresearch.com [glenresearch.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 22. scribd.com [scribd.com]

The Isobutyryl Protecting Group in Phosphoramidite Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic oligonucleotide manufacturing, particularly for therapeutic applications, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. Among these, the isobutyryl (iBu) group plays a crucial role as a protecting agent for the exocyclic amines of nucleobases, most notably guanine (B1146940). This technical guide provides an in-depth exploration of the function and application of the isobutyryl protecting group in phosphoramidite (B1245037) chemistry. It details the rationale for its use, presents quantitative data on its cleavage kinetics, and offers comprehensive experimental protocols for its application and removal. Furthermore, this guide includes visual representations of the chemical workflows to enhance understanding for researchers, scientists, and professionals in the field of drug development.

The Core Function of the Isobutyryl Protecting Group

During solid-phase oligonucleotide synthesis using the phosphoramidite method, the exocyclic primary amino groups on the heterocyclic bases of adenine (B156593), cytosine, and guanine are nucleophilic and must be protected to prevent undesirable side reactions.[1] The isobutyryl (iBu) group is a commonly employed acyl protecting group, particularly for the N2 position of guanine (dG).[1][2] Its primary function is to render the exocyclic amine unreactive during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain.

The selection of the iBu group is a balance between stability and lability. It must be stable enough to withstand the various steps of the synthesis cycle, including detritylation, coupling, capping, and oxidation.[3] However, it must also be readily removable during the final deprotection step to yield the native oligonucleotide. The isobutyryl group offers a moderate level of stability, being more resistant to hydrolysis than other acyl groups like the benzoyl (Bz) group, which is often used for adenine and cytosine.[3][4] This increased stability can be advantageous in preventing premature deprotection during synthesis. However, this robustness also means that its removal is often the rate-determining step in the final deprotection of the oligonucleotide.[3][4]

Quantitative Data: Cleavage Kinetics of the Isobutyryl Group

The efficiency of the final deprotection step is critical for obtaining a high yield of the desired full-length oligonucleotide. The cleavage of the isobutyryl group is typically achieved by treatment with a basic solution, most commonly aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). The rate of cleavage is dependent on the deprotection reagent, temperature, and time. Below is a summary of the cleavage half-life (t½) for the isobutyryl group from deoxyguanosine (dG) under various conditions.

| Protecting Group | Nucleoside | Deprotection Conditions | Temperature | Cleavage Half-life (t½) | Reference |

| Isobutyryl (iBu) | dG | Aqueous Methylamine | Room Temp. | 1.5 min | [1] |

| Isobutyryl (iBu) | dG | AMA (Ammonium Hydroxide/Methylamine 1:1) | Room Temp. | 120 min | [5][6] |

| Isobutyryl (iBu) | dG | AMA (Ammonium Hydroxide/Methylamine 1:1) | 37 °C | 30 min | [5][6] |

| Isobutyryl (iBu) | dG | AMA (Ammonium Hydroxide/Methylamine 1:1) | 55 °C | 10 min | [5][6] |

| Isobutyryl (iBu) | dG | AMA (Ammonium Hydroxide/Methylamine 1:1) | 65 °C | 5 min | [5][6] |

| Isobutyryl (iBu) | dG | Ethanolic Ammonia | Room Temp. | > 24 hours | [1] |

| Benzoyl (Bz) | dA | Aqueous Methylamine | Room Temp. | 4.5 min | [1] |

| Benzoyl (Bz) | dC | Aqueous Methylamine | Room Temp. | 2.5 min | [1] |

Experimental Protocols

Protocol for N2-Isobutyryl Protection of 2'-Deoxyguanosine (B1662781)

This protocol describes a general procedure for the selective N-acylation of the exocyclic amine of 2'-deoxyguanosine using a transient protection strategy.

Materials:

-

2'-Deoxyguanosine

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Anhydrous pyridine (B92270)

-

Isobutyric anhydride

-

Ammonium hydroxide solution

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Transient Silylation: Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water. Dissolve the dried nucleoside in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Add trimethylsilyl chloride (TMSCl) dropwise with stirring under an inert atmosphere (e.g., argon). Allow the reaction to stir at room temperature until the hydroxyl groups are fully silylated, which can be monitored by thin-layer chromatography (TLC). This transiently protects the 3'- and 5'-hydroxyl groups.

-

Acylation: To the solution containing the per-silylated deoxyguanosine, add isobutyric anhydride. Stir the reaction mixture at room temperature. The progress of the N-acylation can be monitored by TLC.

-

Desilylation: Upon completion of the acylation, cool the reaction mixture to 0°C and slowly add a concentrated ammonium hydroxide solution to hydrolyze the silyl (B83357) ethers and any excess anhydride.

-

Work-up and Purification: Evaporate the solvent under reduced pressure. Resuspend the residue in a mixture of dichloromethane and water. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Concentrate the organic extract and purify the crude N2-isobutyryl-2'-deoxyguanosine by silica gel column chromatography using a gradient of methanol in dichloromethane.

-

Characterization: Confirm the structure and purity of the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Deprotection of an Oligonucleotide Containing an Isobutyryl-Protected Guanine

This protocol outlines the final cleavage and deprotection of a synthetic oligonucleotide from the solid support.

Materials:

-

CPG-bound synthetic oligonucleotide

-

Concentrated ammonium hydroxide (28-30%)

-

Aqueous methylamine (40%), if using AMA

-

Sterile, nuclease-free water

-

Screw-cap, pressure-rated vial

Procedure:

-

Cleavage from Support: Transfer the CPG solid support containing the synthesized oligonucleotide to a screw-cap vial. Add concentrated ammonium hydroxide to the vial (typically 1 mL for a 1 µmol synthesis scale).

-

Initial Deprotection (Phosphate Groups): Allow the suspension to stand at room temperature for at least 1 hour to ensure the cleavage of the cyanoethyl protecting groups from the phosphate (B84403) backbone and the release of the oligonucleotide from the CPG support.

-

Base Deprotection: Securely cap the vial. For standard deprotection, heat the vial at 55°C for 8-16 hours. This extended time is necessary to ensure the complete removal of the isobutyryl group from the guanine bases.

-

Alternative Fast Deprotection (AMA): For a more rapid deprotection, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can be used. After the initial room temperature cleavage, heat the vial at 65°C for 10-15 minutes.[5][6]

-

Work-up: After the incubation period, cool the vial to room temperature. Carefully open the vial in a fume hood. Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube. Wash the CPG beads with a small volume of nuclease-free water and combine the wash with the supernatant.

-

Solvent Removal: Evaporate the ammoniacal solution to dryness using a vacuum concentrator.

-

Reconstitution: Resuspend the dried oligonucleotide pellet in a desired volume of sterile, nuclease-free water or an appropriate buffer for subsequent purification and analysis.

Visualizing the Workflow and Structures

To provide a clearer understanding of the processes and molecules involved, the following diagrams have been generated using Graphviz.

References

- 1. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transient N4 -Acyl-DNA Protection against Cleavage by Restriction Endonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

The Genesis of a Molecular Clamp: A Technical Guide to the Discovery and Synthesis of LNA Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) has emerged as a cornerstone of modern oligonucleotide therapeutics and diagnostics. Its rigid, conformationally "locked" structure imparts unprecedented binding affinity and specificity to oligonucleotides, opening new avenues for targeting RNA and DNA. This technical guide delves into the core of LNA technology: the discovery and synthesis of LNA phosphoramidites, the essential building blocks for constructing LNA-modified oligonucleotides. We will explore the key synthetic strategies, present critical quantitative data, and provide detailed experimental protocols to empower researchers in this exciting field.

Discovery and Fundamental Principles

LNA was first introduced to the scientific community in 1998 by the research group of Jesper Wengel.[1] The defining feature of LNA is the covalent methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[1][] This bridge locks the furanose ring in a C3'-endo (North) conformation, which is characteristic of A-form nucleic acid duplexes, such as those formed by RNA.[3] This pre-organization of the sugar moiety minimizes the entropic penalty of hybridization, leading to a significant increase in the thermal stability of LNA-containing duplexes.[4]

The incorporation of LNA monomers into an oligonucleotide can increase the melting temperature (Tm) by approximately 2-10°C per modification, a remarkable enhancement compared to native DNA or RNA.[5] This high binding affinity allows for the design of shorter, more specific oligonucleotides for a wide range of applications, including antisense therapy, diagnostics, and molecular biology tools.[1][]

Synthesis of LNA Phosphoramidites: Convergent and Linear Strategies

The chemical synthesis of LNA phosphoramidites, the monomers used in automated oligonucleotide synthesis, has been achieved through two primary strategies: linear and convergent synthesis.[3]

Convergent Synthesis Strategy

The convergent approach is the most widely used method for producing LNA phosphoramidites due to its efficiency and scalability. This strategy involves the synthesis of a key glycosyl donor intermediate, which is then coupled with various nucleobases. A common starting material for the sugar intermediate is D-glucose.[3] The subsequent coupling with the desired nucleobase is typically achieved through a modified Vorbrüggen procedure, which allows for stereoselective synthesis.[3]

A highly efficient method for the phosphitylation of the LNA nucleoside to the final phosphoramidite (B1245037) product utilizes 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI).[6][7] This method has been shown to produce high yields of pure LNA phosphoramidites that can be used directly in oligonucleotide synthesis without the need for chromatographic purification.[6][7]

Linear Synthesis Strategy

The linear synthesis strategy begins with a pre-existing ribonucleoside, such as uridine.[3] A series of chemical modifications are then performed on the nucleoside to construct the characteristic methylene bridge of the LNA. While this approach was instrumental in the early development of LNA, it is generally less efficient and scalable than the convergent strategy.

Quantitative Data on LNA Phosphoramidite Synthesis and Performance

The following tables summarize key quantitative data related to the synthesis and performance of LNA phosphoramidites and LNA-modified oligonucleotides.

Table 1: Reported Yields for LNA Phosphoramidite Synthesis

| LNA Base | Synthesis Method | Phosphitylating Reagent | Activator | Reported Yield (%) | Reference |

| LNA-T | Convergent | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | Diisopropylethylamine | 70 | [8] |

| LNA-U | Convergent | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | Diisopropylethylamine | 58 | [8] |

| LNA-G | Convergent | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | Diisopropylethylamine | 64 | [8] |

| LNA-A | Convergent | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | Diisopropylethylamine | 73 | [8] |

| LNA-T | Convergent | 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite | 4,5-Dicyanoimidazole | >95 (crude) | [6][7] |

| C5-alkynyl-functionalized LNA Uridines | Convergent | 2-cyanoethyl-N,N'-diisopropylchlorophosphoramidite | N,N'-diisopropylethylamine | 43-83 | [9] |

Table 2: Recommended Conditions for LNA Oligonucleotide Synthesis

| Parameter | Condition | Rationale | Reference |

| Coupling Time | |||

| - ABI Synthesizers | 180 seconds | Increased steric hindrance of LNA phosphoramidites requires longer reaction times for efficient coupling. | [1] |

| - Expedite Synthesizers | 250 seconds | Increased steric hindrance of LNA phosphoramidites requires longer reaction times for efficient coupling. | [1] |

| - Hand-coupling | 15 minutes | For challenging couplings or to maximize yield with precious monomers. | [9] |

| Oxidation Time | 45 seconds | The phosphite (B83602) triester formed after LNA coupling is oxidized more slowly than its DNA counterpart. | [1] |

| Activator | 4,5-Dicyanoimidazole (DCI) or 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole | Efficient activation of the phosphoramidite for coupling. | [9] |

Table 3: Thermal Stability (Tm) of LNA-Modified Oligonucleotides

| Oligonucleotide Sequence (LNA bases in bold) | Complementary Strand | ΔTm per LNA (°C) | Reference |

| 20-mer with varying LNA content | RNA | Not specified per LNA, but Tm ranged from 59°C to 78°C | [10] |

| General observation | DNA and RNA | +2 to +10 | [5] |

| LNA-LNA O3′ → N5′ sulfamate (B1201201) linkage | DNA and RNA | > +4 | [11] |

Experimental Protocols

Protocol for Convergent Synthesis of a 5'-O-DMT-LNA-Thymine-3'-O-Phosphoramidite

This protocol is a representative example based on published methods.

Step 1: Synthesis of the LNA-Thymine Nucleoside

-

Preparation of the Glycosyl Donor: A suitable protected sugar intermediate, often derived from D-glucose, is synthesized according to established procedures. This intermediate will possess the necessary functionalities for both the formation of the methylene bridge and the subsequent coupling to the nucleobase.

-

Glycosylation: The protected sugar intermediate is reacted with silylated thymine (B56734) in the presence of a Lewis acid catalyst (e.g., TMSOTf) to stereoselectively form the nucleoside.

-

Formation of the Methylene Bridge: A series of reactions are carried out to deprotect specific hydroxyl groups and then form the 2'-O, 4'-C-methylene bridge, typically involving an intramolecular Williamson ether synthesis.

Step 2: Protection of the 5'-Hydroxyl Group

-

The LNA-thymine nucleoside is dissolved in anhydrous pyridine.

-

4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at room temperature.

-

The reaction is stirred until complete, as monitored by TLC.

-

The reaction is quenched with methanol, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel chromatography to yield the 5'-O-DMT-LNA-thymine.

Step 3: Phosphitylation of the 3'-Hydroxyl Group

-

The 5'-O-DMT-LNA-thymine is dried by co-evaporation with anhydrous acetonitrile (B52724) and dissolved in anhydrous dichloromethane (B109758).

-

N,N-Diisopropylethylamine (DIPEA) is added, and the solution is cooled to 0°C.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC or 31P NMR).

-

The reaction mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude phosphoramidite is purified by precipitation from a suitable solvent system (e.g., dichloromethane into cold n-hexane) to yield the final product.

Protocol for Automated Solid-Phase Synthesis of an LNA-Containing Oligonucleotide

This protocol outlines the key steps on a standard automated DNA synthesizer.

-

Support Preparation: A solid support (e.g., CPG) functionalized with the first nucleoside of the sequence is packed into a synthesis column.

-

Cycle 0 (First Nucleoside):

-

Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with a solution of trichloroacetic acid (TCA) in dichloromethane. The column is then washed with acetonitrile.

-

-

Synthesis Cycle (for each subsequent monomer, DNA or LNA):

-

Coupling: The LNA phosphoramidite solution (dissolved in anhydrous acetonitrile) and an activator solution (e.g., DCI) are delivered to the synthesis column. The coupling time is extended as per the recommendations in Table 2.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine. The oxidation time is extended for LNA additions as recommended in Table 2.

-

Deblocking (Detritylation): The 5'-DMT group of the newly added monomer is removed with TCA to prepare for the next coupling cycle.

-

-

Final Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

-

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Protocol for HPLC Purification of LNA-Containing Oligonucleotides

-

Column: A reversed-phase HPLC column (e.g., C18) is used.

-

Mobile Phase: A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate) is typically employed.

-

Sample Preparation: The deprotected oligonucleotide is dissolved in water or the initial mobile phase.

-

Injection and Elution: The sample is injected onto the column, and the oligonucleotide is eluted with an increasing gradient of acetonitrile. The more hydrophobic, full-length "DMT-on" oligonucleotide (if this strategy is used) will elute later than the shorter, "DMT-off" failure sequences.

-

Fraction Collection: The peak corresponding to the full-length product is collected.

-

Post-Purification Processing: The collected fraction is detritylated (if necessary) with acetic acid, and the purified oligonucleotide is desalted.

Visualizing the Synthesis and Logic

Convergent Synthesis of an LNA Phosphoramidite

References

- 1. glenresearch.com [glenresearch.com]

- 3. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. WO2003006475A2 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]

- 9. Synthesis and Biophysical Properties of C5-Functionalized LNA (Locked Nucleic Acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Unlocking Stability: A Technical Guide to the Thermal Properties of LNA-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced stability and binding affinity in oligonucleotides is a cornerstone of advancements in diagnostics, therapeutics, and molecular biology. Among the arsenal (B13267) of chemical modifications, Locked Nucleic Acid (LNA) stands out for its profound impact on the thermal stability of nucleic acid duplexes. This guide provides an in-depth exploration of the thermal properties of LNA-modified oligonucleotides, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally 'locked' by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon.[1][2] This structural constraint pre-organizes the sugar into a rigid C3'-endo conformation, which is characteristic of A-form DNA and RNA duplexes.[1][2] This pre-organization minimizes the entropic penalty of duplex formation, leading to a significant increase in the thermal stability of LNA-containing oligonucleotides when hybridized to complementary DNA or RNA strands.[3]

The incorporation of LNA monomers into an oligonucleotide can substantially increase the melting temperature (Tm) of the resulting duplex, with each LNA modification contributing to a Tm increase of approximately 2-8°C.[1][4] This enhanced thermal stability makes LNA-modified oligonucleotides highly valuable for a range of applications requiring high binding affinity and specificity, including single nucleotide polymorphism (SNP) detection, antisense therapy, and in situ hybridization.[4][5]

Figure 1: Comparison of DNA and LNA monomer structures.

Quantitative Analysis of Thermal Stability

The impact of LNA modifications on the thermal stability of oligonucleotide duplexes is significant and quantifiable. The following tables summarize the melting temperatures (Tm) of various LNA-modified oligonucleotides compared to their unmodified DNA counterparts.

Table 1: Melting Temperatures (Tm) of LNA-Modified Duplexes vs. Unmodified DNA Duplexes

| Sequence (5' to 3') | Modification | Complementary Strand | Tm (°C) | ΔTm (°C) per LNA | Reference |

| GACTAGTC | Unmodified DNA | GACTAGTC | 40.0 | - | [6] |

| G+ACTAGTC | 1 LNA (G) | GACTAGTC | 48.0 | +8.0 | [6] |

| GA+CTAGTC | 1 LNA (A) | GACTAGTC | 46.0 | +6.0 | [6] |

| GAC+TAGTC | 1 LNA (C) | GACTAGTC | 50.0 | +10.0 | [6] |

| GACT+AGTC | 1 LNA (T) | GACTAGTC | 49.0 | +9.0 | [6] |

| +G+A+C+T+A+G+T+C | Fully LNA | GACTAGTC | 82.0 | +5.25 (avg) | [6] |

| ATATATAT | Unmodified DNA | ATATATAT | 20.0 | - | [6] |

| +A+T+A+T+A+T+A+T | Fully LNA | ATATATAT | 65.0 | +5.63 (avg) | [6] |

Note: '+' preceding a base indicates an LNA modification. Conditions for the above measurements were 100 mM NaCl, 10 mM sodium phosphate (B84403), pH 7.0.

Table 2: Thermodynamic Parameters for a Single LNA-T Modification in a DNA Duplex

| Parameter | Unmodified DNA Duplex | LNA-Modified Duplex | ΔΔ (LNA - DNA) |

| ΔH° (kcal/mol) | -58.6 | -62.3 | -3.7 |

| ΔS° (cal/mol·K) | -163.2 | -171.5 | -8.3 |

| ΔG°37 (kcal/mol) | -8.1 | -9.5 | -1.4 |

| Tm (°C) | 52.1 | 59.3 | +7.2 |

Data is for the duplex 5'-GTGTACATGT-3' / 3'-CACATGTACA-5' with the central T modified to LNA-T. Conditions: 1 M NaCl, 10 mM sodium phosphate, pH 7.0.

Experimental Protocols

The determination of oligonucleotide thermal stability is primarily conducted through UV-melting analysis and circular dichroism (CD) spectroscopy. The synthesis of LNA-modified oligonucleotides follows a modified solid-phase phosphoramidite (B1245037) chemistry protocol.

Synthesis of LNA-Modified Oligonucleotides

LNA-modified oligonucleotides are synthesized using automated DNA synthesizers employing phosphoramidite chemistry.[7][8] LNA phosphoramidites are commercially available and can be incorporated at any desired position within the oligonucleotide sequence.

Figure 2: Automated synthesis cycle for LNA-modified oligonucleotides.

Key Considerations for LNA Synthesis:

-

Coupling Time: LNA phosphoramidites may require slightly longer coupling times compared to standard DNA phosphoramidites for efficient incorporation.[7]

-

Oxidation Time: A longer oxidation step is also recommended to ensure complete conversion of the phosphite triester to the phosphate triester.[7]

UV-Melting Analysis

UV-melting analysis is the most common method for determining the melting temperature (Tm) of an oligonucleotide duplex. The process involves monitoring the change in UV absorbance of a duplex solution as the temperature is gradually increased. As the duplex denatures into single strands, the UV absorbance at 260 nm increases due to the hyperchromic effect.[9] The Tm is the temperature at which 50% of the duplexes have dissociated.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve the LNA-modified oligonucleotide and its complementary strand in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).[10]

-

Prepare solutions with a known concentration of the duplex (e.g., 1 µM).

-

Degas the solutions to prevent bubble formation during heating.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[9]

-

Use quartz cuvettes with a defined path length (e.g., 1 cm).

-

-

Measurement:

-

Place the sample and a buffer blank in the spectrophotometer.

-

Equilibrate the samples at a low starting temperature (e.g., 20°C).

-

Increase the temperature at a constant rate (e.g., 1°C/minute) to a high final temperature (e.g., 95°C).[11]

-

Continuously monitor the absorbance at 260 nm.

-

-

Data Analysis:

-

Plot the absorbance as a function of temperature to obtain a melting curve.

-

The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[11]

-

Figure 3: Workflow for determining Tm by UV-melting analysis.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12][13] Nucleic acids are chiral and exhibit characteristic CD spectra depending on their conformation (e.g., A-form, B-form, Z-form). CD spectroscopy can be used to confirm the A-form helical structure induced by LNA modifications and to monitor the conformational changes during thermal denaturation.

Detailed Protocol:

-

Sample Preparation:

-

Prepare duplex samples in a suitable buffer as described for UV-melting analysis. The buffer should have low absorbance in the far-UV region.

-

-

Instrumentation:

-

Use a CD spectropolarimeter equipped with a temperature controller.

-

Use quartz cuvettes with a short path length (e.g., 1 mm) to minimize buffer absorbance.

-

-

Measurement:

-

Record a baseline spectrum of the buffer.

-

Record the CD spectrum of the sample at a low temperature (e.g., 20°C) over a wavelength range of approximately 200-320 nm.

-

To obtain a melting curve, monitor the CD signal at a fixed wavelength (e.g., the peak of the B-form to A-form transition) while increasing the temperature at a constant rate.

-

-

Data Analysis:

-

The CD spectrum at low temperature can confirm the helical conformation. LNA-DNA duplexes typically show a characteristic A-form spectrum.

-

The melting curve obtained from the temperature scan can be used to determine the Tm, which should be consistent with the value obtained from UV-melting analysis.

-

Conclusion

The incorporation of Locked Nucleic Acid modifications into oligonucleotides offers a powerful and predictable means of enhancing their thermal stability. This increased stability, characterized by a significant elevation in the melting temperature of duplexes, is a direct result of the pre-organized structure of the LNA monomer. For researchers and professionals in drug development, a thorough understanding of the thermodynamic properties of LNA-modified oligonucleotides is crucial for the rational design of effective probes, primers, and therapeutic agents. The experimental protocols detailed in this guide provide a framework for the accurate synthesis and characterization of these promising molecules, paving the way for their broader application in addressing complex biological challenges.

References

- 1. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 2. microsynth.com [microsynth.com]

- 3. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Custom LNA Oligonucleotides [qiagen.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. jascoinc.com [jascoinc.com]

- 10. The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Core Mechanism of Action of DMT-locG(ib) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-locG(ib) Phosphoramidite (B1245037), a key building block in the chemical synthesis of modified oligonucleotides. We will delve into its fundamental mechanism of action within the context of solid-phase oligonucleotide synthesis, explore the significance of its constituent chemical groups, and elucidate how its incorporation influences the properties of the final oligonucleotide product.

Introduction to DMT-locG(ib) Phosphoramidite

This compound is a chemically modified nucleoside phosphoramidite used in the automated synthesis of oligonucleotides. It is a derivative of guanosine (B1672433) that incorporates a Locked Nucleic Acid (LNA) modification. This modification confers unique structural and functional properties to the resulting oligonucleotide, making it a valuable tool in various research, diagnostic, and therapeutic applications.

The nomenclature "this compound" can be deconstructed to understand its key components:

-

DMT (Dimethoxytrityl): A bulky acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar. Its primary role is to prevent unwanted chemical reactions at the 5' position during the oligonucleotide synthesis cycle.

-

locG (Locked Guanine): This signifies that the guanosine nucleoside is a Locked Nucleic Acid (LNA) analog. In LNA, a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in an N-type (RNA-like) conformation. This pre-organized structure has profound effects on the hybridization properties of the oligonucleotide.

-

(ib) (isobutyryl): A protecting group attached to the exocyclic amine of the guanine (B1146940) base. This group prevents the amine from participating in side reactions during the synthesis process.

-

Phosphoramidite: A trivalent phosphorus group that is highly reactive and enables the efficient formation of phosphite (B83602) triester linkages between nucleosides during oligonucleotide synthesis.

The Core Mechanism: Role in Phosphoramidite-Based Oligonucleotide Synthesis

The "mechanism of action" of this compound is its specific function as a monomeric building block within the well-established phosphoramidite method of solid-phase oligonucleotide synthesis. This process is a cyclical series of chemical reactions that sequentially add nucleotides to a growing oligonucleotide chain attached to a solid support.

The synthesis cycle can be broken down into four key steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT protecting group from the terminal nucleoside of the growing oligonucleotide chain attached to the solid support. This is typically achieved by treatment with a mild acid, exposing a free 5'-hydroxyl group.

-

Coupling: The activated this compound is then added to the reaction chamber along with an activator (e.g., tetrazole). The phosphoramidite group reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage. This step is highly efficient, typically exceeding 99% yield.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This involves acetylating any free hydroxyl groups, effectively terminating their extension.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically achieved using an iodine solution in the presence of water.

This four-step cycle is repeated for each nucleotide to be added to the oligonucleotide chain.

The following diagram illustrates the general workflow for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Impact of the LNA Modification on Oligonucleotide Properties

The defining feature of this compound is the locked nucleic acid (LNA) modification. This conformational lock has significant consequences for the properties of the resulting oligonucleotide.

While not a biological signaling pathway, the interaction of an LNA-modified oligonucleotide with its target can be conceptualized as an enhanced signaling event due to increased binding affinity.

The key advantages conferred by the LNA modification include:

-

Increased Thermal Stability: LNA-containing oligonucleotides exhibit significantly higher melting temperatures (Tm) when hybridized to their complementary DNA or RNA targets. This is due to the pre-organized N-type conformation of the sugar, which reduces the entropic penalty of hybridization.

-

Enhanced Hybridization Affinity: The increased stability translates to a higher binding affinity (lower Kd) for the target sequence.

-

Improved Mismatch Discrimination: LNA-modified probes can better discriminate between perfectly matched and mismatched target sequences, making them highly valuable for applications such as SNP genotyping.

-

Increased Nuclease Resistance: The modified backbone of LNA oligonucleotides can provide some resistance to degradation by nucleases compared to unmodified DNA.

The increase in melting temperature (ΔTm) per LNA modification is a critical parameter for designing LNA-containing oligonucleotides. The exact value can vary depending on the sequence context, but representative data is summarized below.

| Modification Type | ΔTm per LNA modification (°C) |

| LNA-DNA/DNA duplex | +2 to +8 |

| LNA-DNA/RNA duplex | +4 to +10 |

| LNA-RNA/RNA duplex | +3 to +8 |

Note: These are approximate values and the actual ΔTm can be influenced by factors such as sequence composition and buffer conditions.

Experimental Protocols

While a detailed, step-by-step protocol for a specific oligonucleotide synthesis is dependent on the automated synthesizer and the desired sequence, the general methodology for incorporating this compound follows the standard phosphoramidite chemistry cycle.

-

Preparation of the Solid Support: A controlled pore glass (CPG) or polystyrene support functionalized with the first nucleoside of the desired sequence is packed into a synthesis column.

-

Reagent Preparation: Solutions of the phosphoramidites (including this compound), activator, capping reagents, oxidizing agent, and deblocking agent are prepared and loaded onto the automated synthesizer.

-

Automated Synthesis: The synthesis program is initiated. The synthesizer will automatically perform the repeated cycles of detritylation, coupling, capping, and oxidation for each nucleotide in the sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases (including the 'ib' group on guanine) and the phosphate (B84403) backbone are removed. This is typically achieved by treatment with a strong base, such as ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

-

Purification: The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

-

Quality Control: The final product is analyzed to confirm its identity and purity, typically using techniques such as mass spectrometry and analytical HPLC or UPLC.

Conclusion

This compound is a specialized chemical reagent whose mechanism of action is integral to the synthesis of LNA-modified oligonucleotides. Its utility lies in the precise and efficient incorporation of a conformationally locked guanosine analog into a growing oligonucleotide chain via automated solid-phase synthesis. The resulting LNA-containing oligonucleotides exhibit superior hybridization properties, including increased thermal stability and binding affinity, making them powerful tools for a wide range of applications in molecular diagnostics, genomics research, and the development of nucleic acid-based therapeutics. The rational incorporation of this compound and other LNA monomers allows for the fine-tuning of oligonucleotide properties to meet the specific demands of these advanced applications.

Advantages of using DMT protected LNA amidites

An In-depth Technical Guide to the Advantages of DMT Protected LNA™ Amidites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locked Nucleic Acid (LNA™) has emerged as a transformative chemical modification in oligonucleotide synthesis, conferring unprecedented advantages for therapeutic and diagnostic applications. This guide provides a detailed exploration of LNA™ technology, focusing on the utility of 4,4'-dimethoxytrityl (DMT) protected LNA™ phosphoramidites in solid-phase synthesis. We will dissect the core advantages of LNA™-modified oligonucleotides, including superior thermal stability, enhanced binding affinity, and robust nuclease resistance. This document presents quantitative data in comparative tables, details the necessary experimental protocols for synthesis, and provides visualizations of key structures and processes to offer a comprehensive resource for professionals in the field of nucleic acid research and drug development.

Introduction

The precise synthesis of oligonucleotides is fundamental to advancements in molecular biology, diagnostics, and the development of nucleic acid-based therapeutics.[1] The efficacy of these synthetic oligonucleotides is often limited by their stability in biological systems and their affinity for target sequences.[2] LNA™ chemistry directly addresses these limitations.

The LNA™ Solution: A Structural Overview

A Locked Nucleic Acid (LNA™) is a modified RNA nucleotide analog where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[3] This bridge restricts the ribose moiety to the 3'-endo (North) conformation, which is the ideal structure for A-form duplexes typically found in RNA-DNA and RNA-RNA hybrids.[3][4] This pre-organized structure is the source of LNA's remarkable properties. LNA™ nucleotides can be seamlessly integrated with DNA and RNA residues within a single oligonucleotide sequence.[5]

The Role of the DMT Protecting Group

Solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method is the gold standard for producing custom nucleic acid sequences.[1][6] This process involves the sequential addition of nucleotide building blocks (phosphoramidites) in a 3' to 5' direction.[6] The 4,4'-dimethoxytrityl (DMT) group is a pivotal component of this chemistry. Its primary function is to reversibly protect the 5'-hydroxyl group of the nucleoside monomer.[7][8]

Key functions of the DMT group:

-

Directional Control: By "capping" the 5' end, the DMT group prevents self-polymerization and ensures that coupling occurs only at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[7]

-

Acid Lability: The DMT group is stable under the neutral and basic conditions of the synthesis cycle but is cleaved efficiently under mild acidic conditions, allowing for the next coupling step.[7]

-

Synthesis Monitoring: Upon cleavage, the DMT group forms a stable, bright orange carbocation, which allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[7][9]

-

Purification Handle: For "DMT-ON" purification, the final DMT group is left on the full-length oligonucleotide. This hydrophobic tag allows for easy separation of the desired product from truncated failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Core Advantages of LNA™-Modified Oligonucleotides

The unique locked structure of LNA™ confers several significant and synergistic advantages over standard DNA or RNA oligonucleotides.

Unprecedented Thermal Stability

The incorporation of LNA™ monomers into an oligonucleotide dramatically increases the thermal stability of its duplex with a complementary DNA or RNA strand.[11] This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. Each LNA™ modification can increase the Tm of a duplex by 2–10°C.[12][13] This enhanced stability is due to the pre-organized C3'-endo conformation, which reduces the entropic penalty of hybridization.[14][15]

This property allows for the design of much shorter probes and primers without sacrificing binding stability, which is highly advantageous for applications like PCR, in situ hybridization (ISH), and microarrays.[16]

Superior Binding Affinity and Specificity

LNA™-modified oligonucleotides exhibit a substantially higher affinity for their complementary strands compared to traditional DNA or RNA oligos.[2][16] This strong binding is critical for targeting structured RNA or double-stranded DNA. Furthermore, the rigid structure of LNA™ enhances the discrimination between perfectly matched and mismatched target sequences. The difference in Tm between a perfect match and a single-base mismatch (ΔTm) can be increased by up to 8°C, enabling superior specificity in detecting mutations or single nucleotide polymorphisms (SNPs).[16][17]

Enhanced Nuclease Resistance and In Vivo Stability

A major hurdle for in vivo therapeutic applications of oligonucleotides is their rapid degradation by cellular nucleases.[2] The modified sugar-phosphate backbone of LNA™ provides significant resistance to both exonucleases and endonucleases, leading to a longer half-life in blood serum and cell extracts.[2][16][18] This high biostability is crucial for antisense oligonucleotides and other therapeutic agents that need to remain intact to exert their function within the body.[19][20]

Quantitative Performance Data

The advantages of LNA™ modifications are quantifiable and have been extensively documented. The following tables summarize key performance metrics.

Table 3.1: Thermal Stability (Tm) Enhancement

| Modification Type | Tm Increase per LNA™ Monomer (°C) | Target Strand | Thermodynamic Stabilization (kcal/mol per modification) | Reference(s) |

| LNA™/DNA Duplex | +3 to +9.6 | DNA | 1.6 (antiparallel) | [14][15][17] |

| LNA™/RNA Duplex | +2 to +10 | RNA | 3.6 (parallel) | [12][13][14][15] |

Table 3.2: Mismatch Discrimination (ΔTm)

| Duplex Type | Mismatch Type | ΔTm (Perfect Match vs. Mismatch) | Key Finding | Reference(s) |

| LNA™/DNA | Single Nucleotide | Up to 8°C increase vs. DNA/DNA | LNA purines discriminate mismatches more effectively than LNA pyrimidines. | [16][17] |

Table 3.3: Nuclease Resistance Profile

| Oligonucleotide Type | Nuclease Type | Relative Stability | Key Advantage | Reference(s) |

| Unmodified DNA | 3'-Exonucleases | Low | Rapidly degraded. | [2][18] |

| Phosphorothioate DNA | Exo- and Endonucleases | Moderate | Increased stability but can reduce binding affinity and increase toxicity. | [2] |

| LNA™/DNA Gapmer | Exo- and Endonucleases | High | Significantly increased stability while maintaining high binding affinity and RNase H activation. | [2][16][19] |

Experimental Protocols

Oligonucleotides containing LNA™ monomers are synthesized using standard, automated solid-phase phosphoramidite chemistry.[5][21] However, due to the increased steric hindrance of the LNA™ amidites, certain parameters in the synthesis cycle must be optimized.[5]

Materials and Reagents

-

Solid Support: Controlled Pore Glass (CPG) pre-loaded with the desired 3'-terminal nucleoside.

-

Phosphoramidites: DMT-protected DNA, RNA, and LNA™ phosphoramidites (e.g., DMT-LNA-A(bz)-CE, DMT-LNA-G(ibu)-CE, DMT-LNA-C(bz)-CE, DMT-LNA-T-CE). Dissolve in anhydrous acetonitrile.

-

Activator: 0.25 - 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).

-

Capping Solutions: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).

-

Oxidizing Solution: 0.02 - 0.05 M Iodine in THF/Water/Pyridine.

-

Cleavage & Deprotection Solution: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

-

Solvents: Anhydrous acetonitrile, dichloromethane.

Protocol: Solid-Phase Synthesis of LNA™-Oligonucleotides

The synthesis is a cyclical process performed on an automated DNA/RNA synthesizer. Each cycle adds one nucleotide.

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution. The released trityl cation is washed away and can be quantified to determine coupling efficiency.[9]

-

Coupling: The DMT-protected LNA™ phosphoramidite, pre-activated by the activator, is delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing chain. Crucially, a longer coupling time (e.g., 180-250 seconds) is required for LNA™ amidites to overcome steric hindrance and achieve high coupling efficiency (>99%). [5]

-

Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using the capping solutions. This prevents the formation of deletion mutations in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution. A longer oxidation time (e.g., 45 seconds) is recommended for LNA™ additions. [5]

This four-step cycle is repeated until the full-length oligonucleotide is synthesized.

Protocol: Cleavage and Deprotection

-

After the final synthesis cycle (with the terminal DMT group either removed or kept on for purification), the solid support is transferred to a vial.

-

Add concentrated aqueous ammonia or AMA to the support.

-

Incubate at a specified temperature (e.g., 55°C) for several hours (typically 8-16 hours). This single step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., Bz, iBu).[10]

-

Note: When deprotecting oligonucleotides containing Me-Bz-C-LNA, the use of methylamine should be avoided as it can cause an undesired N4-methyl modification.[5]

-

After incubation, the supernatant containing the crude oligonucleotide is collected.

Protocol: Purification (DMT-ON RP-HPLC)

-

The crude deprotected oligonucleotide solution (with the 5'-DMT group intact) is diluted with an appropriate aqueous buffer.

-

The solution is injected onto a reverse-phase HPLC column.

-

A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is used for elution.

-

The hydrophobic DMT-ON product is retained longer on the column than the non-DMT-bearing failure sequences.

-

The fraction containing the full-length product is collected.

-

The collected fraction is treated with an acid (e.g., 80% acetic acid) to remove the final DMT group.[10]

-

The fully deprotected and purified oligonucleotide is then desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.

Applications in Research and Drug Development

The superior properties of LNA™-modified oligonucleotides make them powerful tools for a wide range of applications.

Antisense Technology

LNA™-based antisense oligonucleotides (ASOs) are being developed to treat a wide range of diseases by modulating gene expression.[12][22][] A common design is a "gapmer," which typically consists of a central block of DNA nucleotides flanked by LNA™ "wings".

The LNA™ wings provide high binding affinity and nuclease resistance, while the central DNA gap is capable of recruiting the cellular enzyme RNase H.[2] Upon binding of the gapmer to the target mRNA, RNase H cleaves the RNA strand of the heteroduplex, leading to gene silencing.[2][4]

Diagnostics and Probes

The high affinity and specificity of LNA™ make it ideal for diagnostic probes.

-

Real-Time PCR (qPCR): LNA™-enhanced primers and probes allow for more sensitive and specific detection of low-abundance targets.

-

In Situ Hybridization (ISH): LNA™ probes provide superior signal-to-noise ratios for visualizing gene expression in tissues.

-

SNP Genotyping: The ability to discriminate single-base mismatches with a high ΔTm makes LNA™ probes highly effective for genotyping applications.[19]

Conclusion

DMT protected LNA™ phosphoramidites represent a cornerstone of modern oligonucleotide synthesis for advanced applications. The combination of the LNA™ modification, which confers exceptional binding affinity, thermal stability, and nuclease resistance, with the robust and well-established DMT-based phosphoramidite chemistry provides researchers and drug developers with a powerful platform. This technology enables the rational design and synthesis of oligonucleotides with the potency, specificity, and durability required for the next generation of nucleic acid-based therapeutics and high-performance diagnostics. The ability to use standard synthesis protocols with minor modifications further lowers the barrier to entry for adopting this superior chemistry.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. Potent and nontoxic antisense oligonucleotides containing locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. glenresearch.com [glenresearch.com]

- 6. atdbio.com [atdbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. genelink.com [genelink.com]

- 12. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Locked Nucleic Acid Oligonucleotides Facilitate RNA•LNA-RNA Triple-Helix Formation and Reduce MALAT1 Levels [mdpi.com]

- 14. Effect of locked nucleic acid modifications on the thermal stability of noncanonical DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]